molecular formula C25H29NO2 B1389494 N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline CAS No. 1040690-55-8

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Cat. No.: B1389494
CAS No.: 1040690-55-8
M. Wt: 375.5 g/mol
InChI Key: JQYJLCSSEFATHN-UHFFFAOYSA-N
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Description

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxy group and a phenylpropoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylphenol with 1-bromo-2-chloropropane to form 2-(2-methylphenoxy)propane. This intermediate is then reacted with 3-(3-phenylpropoxy)aniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The phenoxy and phenylpropoxy groups can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The phenoxy and phenylpropoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Methylphenoxy)ethyl]-3-(3-phenylpropoxy)aniline
  • N-[2-(2-Methylphenoxy)propyl]-3-(4-phenylpropoxy)aniline
  • N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylbutoxy)aniline

Uniqueness

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is unique due to the specific positioning of the phenoxy and phenylpropoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-20-10-6-7-16-25(20)28-21(2)19-26-23-14-8-15-24(18-23)27-17-9-13-22-11-4-3-5-12-22/h3-8,10-12,14-16,18,21,26H,9,13,17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYJLCSSEFATHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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